Regioisomeric Purity and Identity Differentiation Against the 4-Bromo-3-methyl Analog
The target compound is the 3-bromo-4-methylphenyl regioisomer, differentiated from its closest commercially available analog, 1-[(4-bromo-3-methylphenyl)methyl]azetidine (CAS 1862817-57-9) . Both compounds share the identical molecular formula (C₁₁H₁₄BrN) and molecular weight (240.14 g/mol) and are supplied at a minimum purity of 95% . The sole structural distinction is the position of the bromine and methyl substituents on the phenyl ring, a difference that can be critical for target engagement and synthetic elaboration.
| Evidence Dimension | Regioisomeric identity |
|---|---|
| Target Compound Data | 1-[(3-Bromo-4-methylphenyl)methyl]azetidine, CAS 1864373-24-9 |
| Comparator Or Baseline | 1-[(4-Bromo-3-methylphenyl)methyl]azetidine, CAS 1862817-57-9 |
| Quantified Difference | Positional isomerism (3-Br,4-CH₃ vs 4-Br,3-CH₃); molecular formula and MW identical |
| Conditions | Commercial vendor specification (AKSci catalog) |
Why This Matters
For SAR-driven programs, regioisomeric purity is non-negotiable; using the incorrect isomer invalidates structure–activity correlations and may yield misleading biological data.
